
4-nitrobenzyl diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzyl diphenylacetate, also known as NBDPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that allows it to be used as a fluorescent probe for various biological and chemical studies. In
作用机制
4-nitrobenzyl diphenylacetate works as a fluorescent probe due to its unique structure. The nitrobenzyl group undergoes a photochemical reaction upon exposure to UV light, which causes the molecule to become fluorescent. The fluorescence of 4-nitrobenzyl diphenylacetate can be used to monitor changes in the local environment such as changes in pH, temperature, and the presence of specific molecules.
Biochemical and Physiological Effects:
4-nitrobenzyl diphenylacetate is a relatively non-toxic compound and has been used in various in vitro and in vivo studies. In some studies, 4-nitrobenzyl diphenylacetate has been shown to have anti-inflammatory effects. In addition, 4-nitrobenzyl diphenylacetate has been used to study the permeability of the blood-brain barrier and the transport of drugs across this barrier.
实验室实验的优点和局限性
One of the main advantages of 4-nitrobenzyl diphenylacetate is its fluorescent properties, which allow for easy detection and monitoring of changes in the local environment. In addition, 4-nitrobenzyl diphenylacetate is relatively easy to synthesize and has a low toxicity profile. However, one limitation of 4-nitrobenzyl diphenylacetate is its sensitivity to light and temperature, which can affect its fluorescent properties. In addition, the use of 4-nitrobenzyl diphenylacetate in vivo is limited by its poor solubility in aqueous solutions.
未来方向
There are several future directions for the use of 4-nitrobenzyl diphenylacetate in scientific research. One potential application is in the study of cellular signaling pathways. 4-nitrobenzyl diphenylacetate can be used to monitor changes in the activity of enzymes and proteins involved in these pathways. In addition, 4-nitrobenzyl diphenylacetate can be used to study the transport of drugs across biological membranes, which has important implications for drug development. Another potential application is in the development of biosensors for the detection of specific molecules in biological samples. Overall, 4-nitrobenzyl diphenylacetate has the potential to be a valuable tool for a wide range of scientific studies.
合成方法
The synthesis of 4-nitrobenzyl diphenylacetate involves the reaction between 4-nitrobenzyl chloride and diphenylacetic acid in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and produces 4-nitrobenzyl diphenylacetate as a yellow solid. The purity of the product can be improved through recrystallization or column chromatography.
科学研究应用
4-nitrobenzyl diphenylacetate has been used as a fluorescent probe for various biological and chemical studies. It has been used to monitor the activity of enzymes such as esterases and lipases. 4-nitrobenzyl diphenylacetate has also been used to study the binding of ligands to proteins and nucleic acids. In addition, 4-nitrobenzyl diphenylacetate has been used to study the permeability of biological membranes and the transport of molecules across these membranes.
属性
IUPAC Name |
(4-nitrophenyl)methyl 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPBVMBLDXNNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
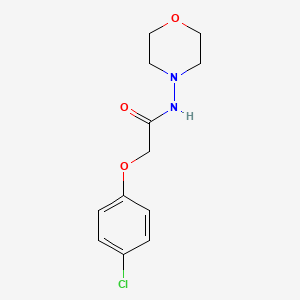
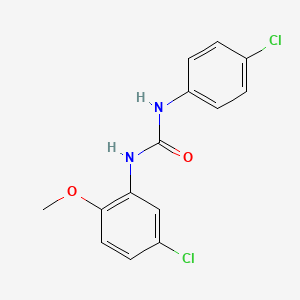
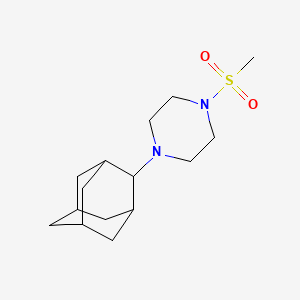
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)


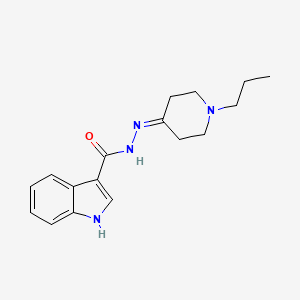
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
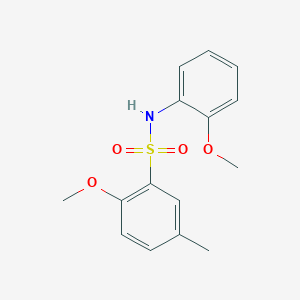
![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)
![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)